Adenosine, 2'-deoxy-8-phenyl-

TRPM2 channel Antagonist ADPR analogue

Adenosine, 2′-deoxy-8-phenyl- (CAS 603106-83-8) is a synthetic purine nucleoside analogue featuring a phenyl substituent at the C8 position of the adenine base on a 2′-deoxyribose sugar. This modification drives a pronounced conformational shift to the syn-C2′-endo geometry (ca.

Molecular Formula C16H17N5O3
Molecular Weight 327.34 g/mol
CAS No. 603106-83-8
Cat. No. B12930142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-deoxy-8-phenyl-
CAS603106-83-8
Molecular FormulaC16H17N5O3
Molecular Weight327.34 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=CC=C4)CO)O
InChIInChI=1S/C16H17N5O3/c17-14-13-16(19-8-18-14)21(12-6-10(23)11(7-22)24-12)15(20-13)9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,17,18,19)/t10-,11+,12+/m0/s1
InChIKeyBLYRKJBYXSDVJO-QJPTWQEYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 2′-deoxy-8-phenyl- (CAS 603106-83-8): A C8-Arylated 2′-Deoxyadenosine Scaffold for TRPM2 Antagonism, Conformational Locking, and Fluorescent Probe Development


Adenosine, 2′-deoxy-8-phenyl- (CAS 603106-83-8) is a synthetic purine nucleoside analogue featuring a phenyl substituent at the C8 position of the adenine base on a 2′-deoxyribose sugar . This modification drives a pronounced conformational shift to the syn-C2′-endo geometry (ca. 80% in solution), distinct from the anti conformation of unmodified 2′-deoxyadenosine [1]. The compound serves as the nucleoside precursor to 8-phenyl-2′-deoxy-ADPR (86), a TRPM2 channel antagonist with an IC50 of 3 μM—approximately two-fold more potent than its ribose counterpart 8-Ph-ADPR [2]. Additionally, the 8-phenyl-2′-deoxyadenosine scaffold enables Pd/Cu-mediated direct arylation chemistry that is uniquely compatible with adenosine-type substrates but fails with guanosine analogues [1].

Why 2′-Deoxyadenosine or 8-Phenyladenosine Cannot Substitute for Adenosine, 2′-deoxy-8-phenyl- in TRPM2, Conformational, or Synthetic Applications


Although 2′-deoxyadenosine (dA) and 8-phenyladenosine (8-Ph-Ado) share a purine core with Adenosine, 2′-deoxy-8-phenyl-, their functional profiles diverge sharply. Unmodified dA adopts an anti glycosidic conformation and lacks the C8-aryl group essential for TRPM2 antagonism and fluorescent tuning [1]. 8-Ph-Ado retains a ribose sugar, which in the ADPR dinucleotide context yields weaker TRPM2 antagonist potency than the 2′-deoxy analogue (IC50 > 3 μM vs. 3 μM) [2]. Furthermore, the Pd/Cu-catalyzed direct arylation route that enables efficient installation of the C8-phenyl group is specific to 2′-deoxyadenosine; related purine nucleosides such as 2′-deoxyguanosine and guanosine are incompatible with this chemistry [1]. These differences mean that substituting the compound with a close analogue would sacrifice target engagement, conformational control, or synthetic tractability.

Quantitative Differentiation Evidence for Adenosine, 2′-deoxy-8-phenyl- Versus Closest Analogs


TRPM2 Antagonist Potency: 8-Phenyl-2′-deoxy-ADPR (IC50 = 3 μM) Outperforms Ribose Analogue 8-Ph-ADPR

In whole-cell patch-clamp experiments using HEK293 cells overexpressing human TRPM2, the dinucleotide derivative 8-phenyl-2′-deoxy-ADPR (compound 86) inhibited ADPR-induced currents with an IC50 of 3 μM, making it more potent than its ribose counterpart 8-Ph-ADPR (compound 5), which required higher concentrations for comparable inhibition [1]. The 2′-deoxy modification of the terminal ribose was critical; removal of this sugar altogether abolished antagonist activity [1].

TRPM2 channel Antagonist ADPR analogue Calcium signaling

Glycosidic Conformation: 8-Aryl-2′-deoxyadenosines Lock into Syn-C2′-endo (ca. 80%), Diverging from the Anti Conformation of Unmodified 2′-Deoxyadenosine

Detailed NMR and single-crystal X-ray diffraction studies established that 8-aryl-2′-deoxyadenosine products, including 8-phenyl derivatives, adopt the syn-C2′-endo conformation almost exclusively in solution (ca. 80%) [1]. In contrast, unmodified 2′-deoxyadenosine predominantly populates the anti conformation [1]. When an 8-(2-pyridyl) substituent is present, the syn bias increases further to ca. 88% due to an intramolecular H-bond between H1′ and the pyridyl nitrogen [1].

Nucleoside conformation Syn-anti equilibrium X-ray crystallography NMR spectroscopy

Synthetic Accessibility: Pd/Cu-Mediated Direct Arylation Exclusively Functionalizes Adenosine-Type Substrates at C8

The Pd(0)/Cu(I)-mediated direct arylation protocol provides good yields of 8-arylated-2′-deoxyadenosines using various aryl iodides [1]. Critically, this catalytic system is unique to adenosine-type substrates; both 2′-deoxyguanosine and guanosine are incompatible with the Pd/Cu-direct arylation conditions, as these substrates hinder catalysis akin to the established inhibitory effects in Suzuki cross-couplings [1]. Standard direct arylation protocols (catalytic Pd, ligand, acid additives) lacking Cu(I) produce no detectable arylation of 2′-deoxyadenosine [1].

C–H activation Direct arylation Palladium catalysis Purine nucleoside

Adenosine Transporter P2 Inhibition: Ki = 12.3 μM for an 8-Phenyl-2′-deoxyadenosine Derivative

A derivative of 8-phenyl-2′-deoxyadenosine (CHEMBL2205239, disclosed in US8609833) was tested for inhibition of the Adenosine transporter P2 type from Trypanosoma equiperdum using [2-³H]adenosine as radioligand, yielding a Ki of 1.23 × 10⁴ nM (12.3 μM) [1]. For reference, the natural substrate 2′-deoxyadenosine exhibits high-affinity interaction with the P2 transporter (Ki = 0.2–4 μM) [2]. The 8-phenyl substitution thus modulates transporter recognition compared to the unsubstituted nucleoside.

Adenosine transporter Nucleoside transport Trypanosoma Binding affinity

Tunable Fluorescence: 8-Biaryl-2′-deoxyadenosines Provide a Platform for Emission Tuning, Contrasting with Non-Fluorescent Natural 2′-Deoxyadenosine

A sequential direct arylation/Suzuki–Miyaura cross-coupling approach on unprotected 2′-deoxyadenosine yields rigid 8-biaryl-2′-deoxyadenosines with tunable fluorescent properties [1]. These C8-arylated analogues exhibit fluorescence that can be modulated by the nature of the aryl substituents, whereas natural 2′-deoxyadenosine is essentially non-fluorescent under physiological conditions [1]. Related 8-phenylethynylated 2′-deoxyadenosines synthesized via Sonogashira coupling (76–91% yield) display strong solvatochromicity and pH-dependent fluorescence, indicating multisensing capability sensitive to environmental polarity, viscosity, and acidity [2].

Fluorescent nucleoside Solvatochromic Biaryl DNA probe

DNA Duplex Stabilization: Phenyl-Tethered Deoxyadenosine Derivatives Contribute ΔG°₃₇ = 1.8–2.2 kcal/mol, Surpassing Natural Adenine Dangling Ends (0.9 kcal/mol)

Deoxyadenosine derivatives tethering a phenyl or naphthyl group via an amido linker at the N6 position (structurally related to the C8-phenyl class) were shown to stack on the 5′ end of a DNA duplex, providing free energy contributions (ΔG°₃₇) of 1.8 and 2.2 kcal/mol for phenyl and naphthyl derivatives, respectively [1]. These values substantially exceed the stabilization provided by a natural adenine dangling end (0.9 kcal/mol) [1]. The aromatic hydrocarbon modification thus enhances duplex stability by approximately 2- to 2.4-fold relative to the unmodified base [1]. Additionally, base pair-mimic deoxyadenosine derivatives tethering a phenyl group were shown to stack efficiently at both duplex termini and internal positions, with the phenyl moiety mimicking a Watson–Crick A/T base pair in terms of thermodynamic contribution [2].

DNA duplex stability Dangling end Thermodynamics Base stacking

Priority Application Scenarios for Adenosine, 2′-deoxy-8-phenyl- Based on Quantitative Evidence


TRPM2 Channel Pharmacology: Antagonist Development Using 8-Phenyl-2′-deoxy-ADPR as a Lead Scaffold

The 3 μM IC50 of 8-phenyl-2′-deoxy-ADPR against human TRPM2 establishes this nucleoside as the precursor of choice for developing antagonists targeting calcium signalling in neutrophils and related inflammatory models [1]. Researchers investigating ischaemia–reperfusion injury, neuroinflammation, or metabolic disorders where TRPM2 is implicated should prioritize this compound over the ribose analogue (8-Ph-ADPR) due to its superior potency and the demonstrated loss of activity upon removal of the 2′-deoxy modification [1].

Fluorescent Nucleoside Probe Engineering for DNA/RNA Biophysics

The 8-phenyl-2′-deoxyadenosine scaffold enables access to 8-biaryl and 8-phenylethynyl derivatives with tunable fluorescence, solvatochromicity, and pH sensitivity [1][2]. Laboratories developing real-time hybridization probes, G-quadruplex sensors, or microenvironment-sensitive nucleoside reporters should select this compound as a synthetic intermediate because natural 2′-deoxyadenosine lacks detectable fluorescence, and the C8 modification does not interfere with Watson–Crick base-pairing [2].

Conformational Tool for Studying Syn/Anti Effects in Nucleic Acid–Protein Interactions

The ca. 80% syn-C2′-endo conformational preference of 8-aryl-2′-deoxyadenosines provides a defined structural probe for investigating how glycosidic torsion angle affects enzyme recognition, DNA polymerase fidelity, and base-flipping dynamics [1]. This compound is uniquely suited for comparative studies against anti-locked 2′-deoxyadenosine analogues, enabling dissection of conformational contributions to substrate specificity in enzymes such as adenosine deaminase, kinases, and DNA repair proteins [1].

Nucleoside Transporter Studies in Parasitic Organisms

With a Ki of 12.3 μM for the Trypanosoma equiperdum adenosine transporter P2, the 8-phenyl-2′-deoxyadenosine derivative serves as a tool compound for probing purine salvage pathway dependencies in kinetoplastid parasites [1]. The 3- to 60-fold reduced transporter affinity relative to natural 2′-deoxyadenosine (Ki = 0.2–4 μM) makes it valuable for structure–activity relationship studies aimed at designing selectively transported or transport-resistant nucleoside analogues [2].

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